molecular formula C23H23ClN4O2 B14974888 N-(3-chloro-4-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

N-(3-chloro-4-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B14974888
M. Wt: 422.9 g/mol
InChI Key: ONMAGGXEZNULBS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Substitution reactions: Introduction of the 3-chloro-4-methoxyphenyl and 6-phenylpyrimidin-4-yl groups through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or alcohols, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides or pyrimidine derivatives.

    This compound: is unique due to its specific substitution pattern and functional groups, which may confer distinct biological activities or chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which may result in unique interactions with biological targets and distinct chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H23ClN4O2

Molecular Weight

422.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C23H23ClN4O2/c1-30-21-8-7-18(13-19(21)24)27-23(29)17-9-11-28(12-10-17)22-14-20(25-15-26-22)16-5-3-2-4-6-16/h2-8,13-15,17H,9-12H2,1H3,(H,27,29)

InChI Key

ONMAGGXEZNULBS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4)Cl

Origin of Product

United States

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